molecular formula C10H16Cl2O2 B14470971 Ethyloctanedioyl dichloride CAS No. 68171-36-8

Ethyloctanedioyl dichloride

Cat. No.: B14470971
CAS No.: 68171-36-8
M. Wt: 239.14 g/mol
InChI Key: XOFROKYLSKPSOE-UHFFFAOYSA-N
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Description

Ethyloctanedioyl dichloride is a chemical compound with the molecular formula C10H16Cl2O2. It is a diacid chloride derivative of ethyloctanedioic acid. This compound is primarily used in organic synthesis and industrial applications due to its reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyloctanedioyl dichloride can be synthesized through the reaction of ethyloctanedioic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid groups are converted into acyl chlorides. The general reaction is as follows:

C10H18O4+2SOCl2C10H16Cl2O2+2SO2+2HCl\text{C10H18O4} + 2 \text{SOCl2} \rightarrow \text{C10H16Cl2O2} + 2 \text{SO2} + 2 \text{HCl} C10H18O4+2SOCl2→C10H16Cl2O2+2SO2+2HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using thionyl chloride or phosphorus trichloride (PCl3) as chlorinating agents. The process is carried out in a controlled environment to ensure safety and efficiency. The by-products, such as sulfur dioxide (SO2) and hydrogen chloride (HCl), are typically captured and neutralized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyloctanedioyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form ethyloctanedioic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Alcohols and Amines: For esterification and amidation reactions, the compound is reacted with alcohols or amines under mild conditions, often with a base to neutralize the HCl formed.

    Water: Hydrolysis is typically carried out in aqueous conditions, sometimes with a catalyst to speed up the reaction.

    Reducing Agents: Reduction reactions are performed under anhydrous conditions to prevent hydrolysis.

Major Products:

    Esters and Amides: Formed from reactions with alcohols and amines.

    Ethyloctanedioic Acid: Formed from hydrolysis.

    Diols: Formed from reduction reactions.

Scientific Research Applications

Ethyloctanedioyl dichloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of polymers, pharmaceuticals, and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug molecules and prodrugs.

    Industry: Applied in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of ethyloctanedioyl dichloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets are typically nucleophilic sites on other molecules, such as hydroxyl or amino groups. The pathways involved include nucleophilic acyl substitution and hydrolysis.

Comparison with Similar Compounds

    Ethylenedichloride (1,2-Dichloroethane): A chlorinated hydrocarbon used in the production of vinyl chloride.

    Phthaloyl Chloride: Used in the synthesis of phthalic acid derivatives.

    Adipoyl Chloride: Utilized in the production of nylon and other polymers.

Uniqueness: Ethyloctanedioyl dichloride is unique due to its specific structure and reactivity, which allows for the formation of a wide range of derivatives. Its longer carbon chain compared to other diacid chlorides provides distinct properties and applications in various fields.

Properties

CAS No.

68171-36-8

Molecular Formula

C10H16Cl2O2

Molecular Weight

239.14 g/mol

IUPAC Name

4-ethyloctanedioyl dichloride

InChI

InChI=1S/C10H16Cl2O2/c1-2-8(6-7-10(12)14)4-3-5-9(11)13/h8H,2-7H2,1H3

InChI Key

XOFROKYLSKPSOE-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCC(=O)Cl)CCC(=O)Cl

Origin of Product

United States

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